GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor. [] Discovered through screening the Genentech (GNF) kinase collection, it exhibits inhibitory activity against TRKA, TRKB, and TRKC receptors. [] GNF-5837 serves as a valuable tool in scientific research to investigate the role of TRK signaling in various biological processes, particularly in cancer development and progression. [, ]
GNF-5837 is a potent and selective inhibitor of the tropomyosin receptor kinase (TRK) family, specifically targeting TRK A and TRK B receptors. This compound has garnered attention due to its effectiveness in suppressing tumor growth in various cancer models, making it a significant candidate for therapeutic applications in oncology. The development of GNF-5837 was driven by the need for selective TRK inhibitors that could minimize off-target effects while effectively inhibiting cancer cell proliferation and survival signaling pathways associated with TRK receptors.
GNF-5837 was developed through a systematic screening of the GNF kinase collection, which aimed to identify selective inhibitors of TRK receptors. The compound is classified as a pan-TRK inhibitor, demonstrating high selectivity with inhibitory concentrations (IC50) of 8 nM for TRK A and 12 nM for TRK B, indicating its potential for targeted cancer therapies . The compound's design is based on optimizing oxindole derivatives to enhance selectivity and potency against TRK receptors while maintaining favorable pharmacokinetic properties .
The synthesis of GNF-5837 involves several key steps that optimize the oxindole scaffold. Initial screening identified a series of novel oxindole inhibitors, leading to the optimization of structural features to enhance selectivity against other kinases, particularly vascular endothelial growth factor receptor 2 (KDR) .
The molecular structure of GNF-5837 can be characterized by its oxindole core, which is crucial for its interaction with the TRK receptors. The compound's structure includes:
The primary chemical reactions involved in the synthesis of GNF-5837 include:
GNF-5837 exerts its antitumor effects primarily through inhibition of TRK signaling pathways, which are critical for cell proliferation, survival, and differentiation in both neural and non-neural tissues.
GNF-5837 possesses several notable physical and chemical properties:
GNF-5837 has significant potential applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2